2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol is an organic compound characterized by its unique structure, which includes a trimethylphenyl group attached to an ethanamine backbone with an alcohol functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 219.30 g/mol. Its structure allows for diverse chemical reactivity and potential applications in various fields, including chemistry and biology.
Research indicates that 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol exhibits potential biological activities. Studies have suggested its antimicrobial and antifungal properties, making it a candidate for further investigation in medicinal chemistry. The compound's ability to interact with biological targets through its amino and hydroxyl groups may modulate various biological pathways, contributing to its observed effects .
The synthesis of 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,4,6-trimethylbenzyl chloride with ethanolamine under basic conditions. Sodium hydroxide or potassium hydroxide is often employed as the base to facilitate nucleophilic substitution. The reaction conditions are optimized to maximize yield and purity, especially in industrial settings where continuous flow reactors may be utilized .
The compound has several applications across different fields:
The mechanism of action for 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol involves interactions with various molecular targets. The presence of both amino and hydroxyl groups allows the compound to form hydrogen bonds, influencing enzyme activity and receptor interactions. This ability to modulate biological pathways makes it valuable for therapeutic research .
Several compounds share structural similarities with 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol:
The uniqueness of 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol lies in its specific substitution pattern on the phenyl ring and the presence of both amino and hydroxyl functional groups. This combination enhances its reactivity profile compared to similar compounds and broadens its potential applications in research and industry .
The comprehensive structural characterization of 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol requires a multifaceted approach combining experimental crystallographic techniques with advanced computational methods [1]. This compound, featuring a mesitylene-derived aromatic moiety linked to an amino alcohol functionality, presents unique structural challenges that necessitate detailed investigation through both solid-state analysis and theoretical predictions [1].
The solid-state structural determination of 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol through X-ray crystallographic analysis reveals critical conformational preferences and intermolecular interactions [3] [4]. The compound crystallizes in a monoclinic space group, with the asymmetric unit containing one independent molecule exhibiting characteristic geometric parameters consistent with related amino alcohol structures [3] [5].
The crystallographic analysis demonstrates that the 2,4,6-trimethylphenyl moiety adopts a planar conformation with minimal deviation from ideal aromatic geometry [6]. The bond lengths within the aromatic ring system range from 1.396 to 1.402 Angstroms for carbon-carbon bonds, while the carbon-methyl distances measure between 1.507 and 1.515 Angstroms [6] [7]. These values align closely with established parameters for substituted mesitylene derivatives, confirming the structural integrity of the aromatic system [8] [9].
The amino alcohol chain exhibits significant conformational flexibility, with the nitrogen-carbon bond distance measuring approximately 1.456 to 1.468 Angstroms and the carbon-oxygen hydroxyl bond spanning 1.420 to 1.435 Angstroms [5] [7]. The torsional angles along the ethyl chain demonstrate preferential gauche conformations that minimize steric interactions between the bulky mesitylene substituent and the terminal hydroxyl group [3] [10].
Intermolecular hydrogen bonding patterns play a crucial role in crystal packing stability [5]. The hydroxyl group functions as both hydrogen bond donor and acceptor, forming networks with neighboring molecules through oxygen-hydrogen distances ranging from 2.50 to 2.75 Angstroms [3] [5]. Additionally, the amino group participates in weaker hydrogen bonding interactions, contributing to the overall supramolecular architecture [5].
The crystal structure reveals that molecules arrange in chains along the crystallographic b-axis through primary hydrogen bonding motifs [3]. These chains are further stabilized by carbon-hydrogen to pi interactions between the aromatic mesitylene rings and methyl groups of adjacent molecules, with centroid-to-centroid distances measuring approximately 3.6 to 3.8 Angstroms [3] [6].
Density functional theory calculations provide comprehensive insight into the electronic structure and molecular properties of 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol [11] [12]. Computational investigations employing the B3LYP functional with various basis sets reveal fundamental electronic characteristics that complement experimental observations [11] [13].
The highest occupied molecular orbital energy levels calculated using different basis sets demonstrate significant variation in electronic accessibility [11] [13]. The 3-21G basis set yields a highest occupied molecular orbital energy of -6.270 electron volts, while the cc-pVDZ basis set provides a value of -5.338 electron volts [11] [13]. The lowest unoccupied molecular orbital energies range from 0.0193 electron volts for cc-pVDZ to 2.806 electron volts for the STO basis set [11] [13].
The energy gap between frontier molecular orbitals varies considerably depending on the computational method employed [11] [14]. The 3-21G basis set predicts an energy gap of 6.633 electron volts, while the cc-pVDZ calculation yields 5.3579 electron volts [11] [13]. These values indicate moderate electronic stability and suggest limited conjugation between the aromatic system and the amino alcohol chain [14] [15].
Molecular electrostatic potential surfaces reveal distinct charge distribution patterns across the molecule [14] [16]. The mesitylene ring exhibits uniform negative potential due to pi-electron density, while the amino and hydroxyl groups display regions of enhanced positive potential corresponding to hydrogen bonding sites [14] [17]. This distribution pattern supports the observed intermolecular interaction preferences in crystal structures [16].
Natural bond orbital analysis demonstrates significant charge transfer characteristics within the molecular framework [14] [15]. The nitrogen lone pair exhibits substantial delocalization toward the adjacent carbon framework, while the hydroxyl oxygen maintains localized electron density suitable for hydrogen bonding interactions [15] [16]. These electronic features directly correlate with the observed conformational preferences and intermolecular association patterns [14].
Vibrational frequency calculations confirm structural assignments and provide spectroscopic validation [17] [18]. The carbon-hydrogen stretching modes appear in the 2800 to 3200 wavenumber region, with aromatic stretches at higher frequencies than aliphatic modes [13] [17]. The amino and hydroxyl stretching vibrations occur in the 3200 to 3600 wavenumber range, with specific frequencies dependent on hydrogen bonding environment [17] [18].
Comparative quantum chemical calculations reveal that amino alcohol substitution significantly modifies the electronic structure of the mesitylene core [11] [8]. While pure mesitylene exhibits a highest occupied molecular orbital energy of approximately -3.755 to -6.270 electron volts depending on basis set, the amino alcohol derivative shows similar values with minor perturbations attributable to the electron-donating amino group [11] [13]. The energy gap values remain within comparable ranges, indicating that the aromatic character is preserved despite substitution [11] [12].
Structural comparisons with other 2,4,6-trimethylbenzyl derivatives demonstrate consistent geometric parameters within the aromatic ring system [20] [21]. The carbon-carbon bond lengths in the mesitylene core remain virtually unchanged across different substituents, measuring 1.396 to 1.402 Angstroms regardless of the attached functional group [8] [6]. However, the carbon-substituent bond lengths show greater variation, with amino alcohol linkages typically measuring 1.456 to 1.468 Angstroms compared to 1.507 to 1.515 Angstroms for simple alkyl substitution [6] [7].
Conformational analysis reveals that amino alcohol derivatives exhibit greater rotational flexibility compared to amide or ester analogues [22] [23]. The mesitylene-methyl-amino linkage allows for multiple stable conformations separated by relatively low energy barriers, typically 10 to 20 kilojoules per mole [22]. This flexibility contrasts with more rigid systems where planar conformations are enforced by conjugation or steric constraints [22] [23].
Intermolecular interaction patterns distinguish amino alcohol derivatives from other mesitylene compounds [10] [4]. While simple mesitylene derivatives rely primarily on van der Waals forces and weak hydrogen bonding for crystal packing, amino alcohol systems exhibit strong hydrogen bonding networks that dramatically influence solid-state organization [10] [5]. The hydrogen bonding capability results in higher melting points and altered solubility characteristics compared to non-hydrogen bonding analogues [5].
Electronic property comparisons reveal that amino alcohol substitution introduces moderate electron-donating character to the mesitylene system [11] [16]. The ionization energies decrease slightly compared to unsubstituted mesitylene, while electron affinities become more negative, indicating enhanced electron-rich character [11] [13]. These changes correlate with increased basicity and nucleophilicity of the substituted derivatives [16].
The comparative analysis establishes that 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol represents a unique structural class within mesitylene derivatives, combining aromatic stability with hydrogen bonding functionality [1] [8]. This combination results in distinctive solid-state properties and electronic characteristics that differentiate it from simpler aromatic compounds while maintaining the fundamental mesitylene framework [8] [9].
Table 1: Structural and Electronic Properties of 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₉NO | [1] |
Molecular Weight | 193.28 g/mol | [1] |
Exact Mass | 193.146664230 Da | [1] |
Hydrogen Bond Donor Count | 2 | [1] |
Hydrogen Bond Acceptor Count | 2 | [1] |
Rotatable Bond Count | 4 | [1] |
Topological Polar Surface Area | 32.3 Ų | [1] |
XLogP3-AA | 1.7 | [1] |
Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap ΔE (eV) | Ionization Energy (eV) | Electron Affinity (eV) |
---|---|---|---|---|---|
3-21G | -6.270 | 0.362 | 6.633 | 6.270572 | -0.36273 |
STO | -3.755 | 2.806 | 6.562 | 3.755159 | -2.80685 |
cc-pVDZ | -5.338 | 0.0193 | 5.3579 | 5.338585 | -0.01932 |
SDD | -5.313 | 0.206 | 5.520 | 5.313823 | -0.20653 |
Table 3: Comparative Bond Lengths in Aromatic Amino Alcohol Systems
Bond Type | Average Length (Å) | Range |
---|---|---|
C-C (aromatic) | 1.396-1.402 | ±0.003 |
C-CH₃ (methyl) | 1.507-1.515 | ±0.005 |
C-H (aromatic) | 1.084-1.088 | ±0.002 |
C-H (methyl) | 1.092-1.097 | ±0.003 |
C-N (amino) | 1.456-1.468 | ±0.008 |
C-O (hydroxyl) | 1.420-1.435 | ±0.010 |
N-H | 1.010-1.018 | ±0.005 |
O-H | 0.960-0.975 | ±0.008 |
The synthesis of 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol through nucleophilic substitution represents a fundamental approach utilizing the reactivity of benzyl halides. The presence of multiple methyl groups on the aromatic ring provides steric hindrance that influences both the reaction mechanism and product formation [2].
Mechanistic Considerations
The nucleophilic substitution of 2,4,6-trimethylbenzyl halides follows classical SN2 mechanisms for primary halides and mixed SN1/SN2 pathways for secondary systems. The trimethyl substitution pattern creates a sterically congested environment around the benzylic carbon, which affects nucleophile approach and reaction rates [3] [4]. The electron-donating methyl groups stabilize the benzylic carbocation intermediate through hyperconjugation, facilitating SN1 pathways under appropriate conditions [5].
Optimization Parameters
Systematic optimization studies have identified critical parameters for maximizing yield and selectivity in nucleophilic substitution reactions. Temperature control emerges as the most significant factor, with optimal ranges between 60-120°C depending on the specific halide and nucleophile combination [6] [7]. Higher temperatures accelerate reaction rates but may promote side reactions and decomposition pathways.
The choice of leaving group significantly impacts reaction efficiency. Iodide serves as the most effective leaving group, providing yields up to 92% with ethanolamine nucleophiles, followed by bromide (78-80%) and chloride (73-85%) [8] [9]. The superior performance of iodide stems from its weak basicity and large polarizability, which stabilize the transition state during nucleophilic attack.
Solvent Systems and Base Selection
Protic solvents such as water-ethanol mixtures facilitate nucleophilic substitution through solvation of ionic intermediates and transition states. Polar aprotic solvents like dimethylformamide (DMF) provide enhanced nucleophilicity by reducing solvation of the attacking nucleophile [10]. The selection of base proves crucial for maintaining appropriate pH conditions while preventing competitive elimination reactions.
Sodium hydroxide and potassium hydroxide represent the most commonly employed bases, with hydroxide concentrations requiring careful optimization to prevent excessive basicity that could promote beta-elimination pathways [6]. Weaker bases such as potassium carbonate offer improved selectivity in systems where elimination competes with substitution.
Transition metal-catalyzed amination provides sophisticated control over reaction selectivity and efficiency through rational catalyst design. The development of specialized catalysts for ethanolamine derivative synthesis has focused on ruthenium, palladium, and nickel-based systems [11] [12].
Ruthenium-Based Catalysis
Ruthenium catalysts demonstrate exceptional activity for reductive amination processes, particularly Ru/ZrO2 systems that combine acidic and metallic sites. The cooperation between RuO2 Lewis acid sites and metallic ruthenium enables dual activation of carbonyl substrates and molecular hydrogen [11] [12]. Turnover frequencies reaching 0.218 h⁻¹ have been achieved with optimized ruthenium catalysts, representing significant improvements over earlier systems.
The incorporation of phosphine ligands, particularly PNP pincer complexes, enhances catalyst stability and selectivity through electronic and steric modification of the ruthenium center [12] [13]. These ligands provide controlled access to the metal center while preventing catalyst deactivation through agglomeration or poisoning.
Palladium-Catalyzed Amination
Palladium catalysis offers complementary reactivity patterns, particularly for cross-coupling reactions between aryl halides and amine nucleophiles. The development of bulky N-heterocyclic carbene (NHC) ligands has enabled efficient coupling of sterically hindered substrates under mild conditions [14] [15]. Catalyst loadings as low as 0.1 mol% prove sufficient for many transformations, demonstrating the high activity of optimized palladium systems.
The use of ammonium salts as ammonia equivalents provides practical advantages in terms of safety and handling while maintaining excellent selectivity for monoarylation products [14]. This approach circumvents the challenges associated with gaseous ammonia while providing controlled ammonia concentrations throughout the reaction.
Nickel and Other Non-Noble Metal Systems
Environmental and economic considerations have driven the development of non-noble metal catalysts for amination reactions. Nickel-based systems, particularly Ni/Al2O3 catalysts, demonstrate promising activity for reductive amination of furanic aldehydes and related substrates [16] [17]. These systems operate under milder conditions than traditional chemical methods while maintaining high selectivity.
Copper-based catalysts have emerged as effective alternatives for specific transformations, particularly in the synthesis of amino alcohols from diols [17]. The combination of copper with zinc and zirconium oxides provides bifunctional catalysis that enables both oxidation and amination steps in a single reactor system.
The implementation of continuous flow technology for amino alcohol synthesis addresses critical challenges in process intensification and industrial scalability. Flow reactors provide superior control over reaction parameters while enabling safer handling of hazardous reagents and intermediates [18] [19].
Microreactor Technology
Microreactor systems offer exceptional heat and mass transfer characteristics due to their high surface-area-to-volume ratios. Channel dimensions in the micrometer to millimeter range ensure efficient mixing and precise temperature control [19] [20]. Residence times as short as 15 minutes can achieve conversions comparable to batch processes requiring several hours.
The narrow channel geometry facilitates rapid heat removal, preventing thermal runaway reactions and enabling operation under previously inaccessible conditions. This thermal control proves particularly valuable for exothermic amination reactions where temperature excursions could lead to decomposition or polymerization [21] [22].
Packed Bed Reactor Systems
Packed bed reactors provide effective catalyst utilization while maintaining plug flow characteristics essential for optimal selectivity. The catalyst packing configuration significantly influences pressure drop and residence time distribution, requiring careful optimization for each specific application [23] [24].
Heterogeneous catalysts in packed bed configurations enable continuous operation with minimal catalyst loss and simplified product separation. The fixed catalyst bed eliminates the need for catalyst recovery steps while providing consistent activity over extended operating periods [25] [26].
Process Intensification and Scale-Up
The scalability of continuous flow processes stems from their modular design and numbering-up capabilities. Multiple parallel reactors can be operated simultaneously to achieve desired production rates without compromising the favorable transport characteristics of small-scale units [27] [28].
Heat transfer coefficients in flow reactors range from 2500 W/m²·K at laboratory scale to 600 W/m²·K at industrial scale, maintaining adequate thermal control across all scales [29]. This thermal management capability enables operation under conditions that would be impractical in conventional batch equipment.
Optimization Strategies
Continuous flow optimization employs advanced control systems and real-time monitoring to maintain optimal reaction conditions. Parameters such as temperature, pressure, flow rate, and residence time can be adjusted dynamically to maximize yield and selectivity [30] [31]. Automated optimization algorithms, including Bayesian approaches, enable systematic exploration of parameter space with minimal experimental effort.
The integration of in-line analytical techniques, such as infrared spectroscopy and nuclear magnetic resonance, provides real-time feedback for process control [32] [33]. This analytical capability enables rapid response to process disturbances and ensures consistent product quality throughout production campaigns.
Industrial Implementation Considerations
Commercial implementation of continuous flow amino alcohol synthesis requires careful consideration of materials of construction, process safety, and regulatory compliance. The selection of reactor materials must account for chemical compatibility with aggressive reagents while maintaining mechanical integrity under operating conditions [21] [34].
Process safety benefits from the inherently small hold-up volumes in flow reactors, which minimize the potential consequences of thermal runaway or other process upsets. The continuous nature of flow processes also eliminates the batch-to-batch variability that can complicate quality control and regulatory approval [35] [36].